Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone
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Overview
Description
Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is a ketone compound characterized by the presence of a cyclobutane ring and a 4-methoxyphenyl group. It has the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol. This compound is widely used in scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of cyclobutyl benzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Phenols or other substituted aromatic compounds.
Scientific Research Applications
Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Cyclobutyl 2-(4-methoxyphenyl)ethyl ketone can be compared with other similar compounds, such as:
Cyclobutyl phenyl ketone: Lacks the methoxy group, resulting in different reactivity and properties.
Cyclobutyl 4-hydroxyphenyl ketone:
Cyclobutyl 2-(4-chlorophenyl)ethyl ketone:
Properties
IUPAC Name |
1-cyclobutyl-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBSKZQPDIGKCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644301 |
Source
|
Record name | 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-78-7 |
Source
|
Record name | 1-Cyclobutyl-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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